m-Terphenyl, 2,2''-diphenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

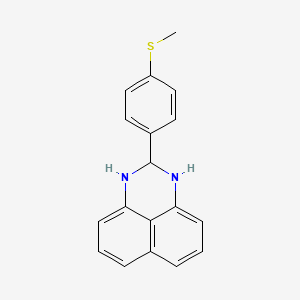

m-Terphenyl, 2,2’'-diphenyl-: is an organic compound composed of two phenyl groups bonded to a benzene ring in the one and three positions1,3-diphenylbenzene . This compound is part of the terphenyl family, which includes ortho-terphenyl, meta-terphenyl, and para-terphenyl. The extensive pi-conjugated system of m-Terphenyl, 2,2’'-diphenyl- gives it a range of optical properties and makes it useful in various applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Cyclocondensation of Aryl Methyl Ketones and Triethyl Orthoformate: This method involves the use of a catalytic amount of trifluoromethanesulfonic acid (TfOH) to produce m-Terphenyl, 2,2’'-diphenyl- through a tandem reaction that merges six steps into a one-pot procedure.

Grignard Reaction: The simplest m-Terphenyl, 2,2’'-diphenyl-, can be synthesized by the addition of the Grignard reagent to 1,3-cyclohexanedione.

Transition Metal-Catalyzed Coupling Reactions: Suzuki–Miyaura cross-coupling reactions are widely used to construct m-Terphenyl frameworks.

Industrial Production Methods:

High-Temperature Heating of Benzene: The earliest known synthesis involved heating benzene to high temperatures, leading to a mixture of hydrocarbons, including m-Terphenyl, 2,2’'-diphenyl-.

Passing Gaseous Benzene and Toluene Through a Hot Glass Tube: This method was developed as an alternative to the high-temperature heating method.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine, Lewis acid catalysts.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydrocarbons.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Ligands in Organometallic Chemistry: m-Terphenyl, 2,2’'-diphenyl- is used as a ligand due to its steric properties.

Fluorescent Molecular Sensors: It is used in monitoring the progress of hybrid polymerization processes.

Biology and Medicine:

Cyclooxygenase Inhibitors: m-Terphenyl amines have been evaluated as cyclooxygenase inhibitors, showing potential as nonsteroidal anti-inflammatory drugs.

Industry:

Heat Storage and Transfer Agents: m-Terphenyl, 2,2’'-diphenyl- is used in materials science for its photophysical and optical properties.

Textile Dye Carriers: It is used in the textile industry as a dye carrier.

Mecanismo De Acción

Molecular Targets and Pathways:

Cyclooxygenase Inhibition: m-Terphenyl amines inhibit cyclooxygenase enzymes by binding to the active site, preventing the conversion of arachidonic acid to prostaglandins.

Fluorescent Sensing: The compound’s extensive pi-conjugated system allows it to act as a fluorescent sensor, detecting changes in the environment through fluorescence.

Comparación Con Compuestos Similares

Ortho-Terphenyl: Similar structure but with phenyl groups in the one and two positions.

Para-Terphenyl: Phenyl groups in the one and four positions.

Biphenyl: Consists of two phenyl groups bonded directly without an intervening benzene ring.

Uniqueness:

Steric Properties: m-Terphenyl, 2,2’'-diphenyl- has unique steric properties due to the positioning of the phenyl groups, making it a popular choice in ligand chemistry.

Optical Properties: The extensive pi-conjugated system provides unique optical properties not found in biphenyl or other terphenyl isomers.

Propiedades

Número CAS |

5660-37-7 |

|---|---|

Fórmula molecular |

C30H22 |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

1,3-bis(2-phenylphenyl)benzene |

InChI |

InChI=1S/C30H22/c1-3-12-23(13-4-1)27-18-7-9-20-29(27)25-16-11-17-26(22-25)30-21-10-8-19-28(30)24-14-5-2-6-15-24/h1-22H |

Clave InChI |

PJHQBYBCLZCZNF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC=C3)C4=CC=CC=C4C5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-3-(2-methoxyethyl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971265.png)

![2-chloro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11971268.png)

![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971272.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11971285.png)

![Isopropyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11971287.png)

![Isobutyl (2E)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11971302.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971309.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971310.png)

![3-(2-chlorophenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971315.png)

![1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11971321.png)

![2-Hydroxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11971332.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971357.png)